molecular formula C19H17NO3 B1299842 2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid CAS No. 438229-42-6

2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid

Cat. No. B1299842
M. Wt: 307.3 g/mol
InChI Key: JSOCBYFVADJGSD-UHFFFAOYSA-N
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Description

The compound "2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and have been studied extensively for their potential applications in medicinal chemistry. The ethoxyphenyl group at the 4-position and the methyl group at the 8-position are modifications that could influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the formation of the quinoline core followed by functionalization at various positions on the ring. A two-step synthesis approach for related compounds starts with commercially available 2-aminobenzoic acids, which are converted to isatoic anhydrides and then reacted with sodium enolate of ethyl acetoacetate to form substituted quinolines . Another method involves the reaction of 2-methyl-4-chloroquinoline with anesthesin and anthranilic acid to yield 4-(4-ethoxycarbonylphenylamino)- and 4-(2-carboxyphenylamino)-2-methylquinolines . These methods highlight the versatility in synthesizing quinoline derivatives, which could be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of hydrogen bonding and π-π interactions, which can significantly influence the crystal packing and stability of the compounds. Studies on 2-methylquinoline and its adducts with various acids have shown that hydrogen bonding plays a crucial role in the formation of supramolecular frameworks . These interactions are likely to be present in "2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid" as well, contributing to its molecular stability and potential for forming crystalline complexes.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including cyclization and hydrolysis, depending on the substituents present on the ring. For instance, 4-(2-carboxyphenylamino)-2-methylquinoline can cyclize in concentrated sulfuric acid to form a quinolino[3,2-c]quinoline derivative . The presence of functional groups such as carboxylic acid and ethoxy groups in "2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid" suggests that it may also participate in similar reactions, which could be exploited for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of substituents can alter properties such as melting point, solubility, and reactivity. For example, the crystal and molecular structure analysis of various organic acid–base adducts with 2-methylquinoline has provided insights into the melting points and elemental composition of these complexes . The ethoxy and carboxylic acid groups in "2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid" are likely to affect its solubility in organic solvents and water, as well as its melting point and reactivity towards other chemical species.

Scientific Research Applications

Synthesis and Transformations:

  • Quinoline derivatives, such as 2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid, have been explored for their potential as efficient fluorophores, used widely in biochemistry and medicine for studying various biological systems. They are also studied for their potential as antioxidants and radioprotectors. The synthesis of these compounds typically involves the reaction of chloro-methylquinolines with amino benzoic acids or ethyl amino benzoates to obtain new quinoline derivatives (Aleksanyan, Hambardzumyan, & Ambartsumyan, 2005) (Aleksanyan & Hambardzumyan, 2013).

Structural Analysis and Framework Formation:

  • Studies focusing on noncovalent weak interactions between organic bases like 2-methylquinoline and carboxylic acid derivatives have enhanced the understanding of binding mechanisms. These interactions have been instrumental in forming 1D-3D frameworks in various crystalline complexes, shedding light on the structural properties and potential applications of such compounds in different fields (Jin et al., 2012) (Gao et al., 2014).

Future Directions

Quinoline derivatives are a focus of ongoing research due to their wide range of biological activities. Future research could explore the biological activity of this specific compound, potentially leading to the development of new therapeutic agents .

properties

IUPAC Name

2-(4-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-3-23-14-9-7-13(8-10-14)17-11-16(19(21)22)15-6-4-5-12(2)18(15)20-17/h4-11H,3H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOCBYFVADJGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid

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